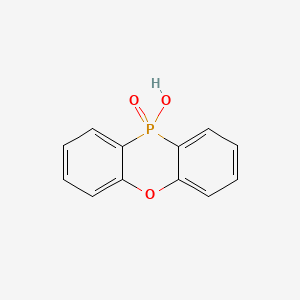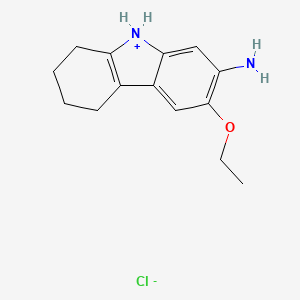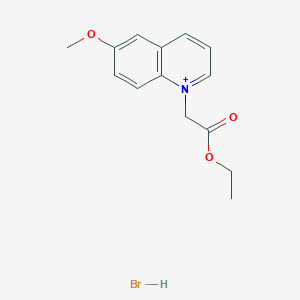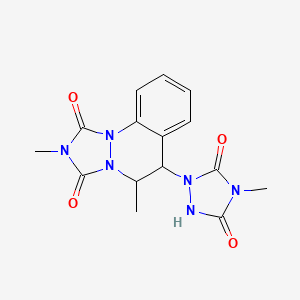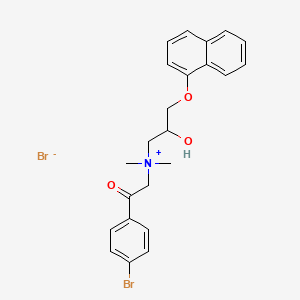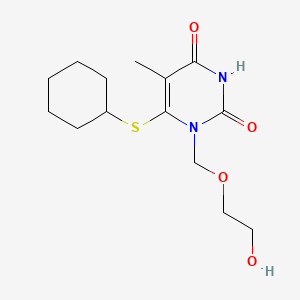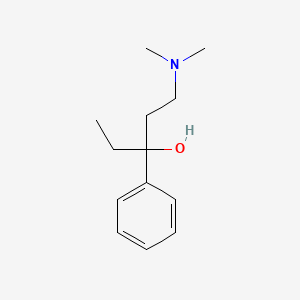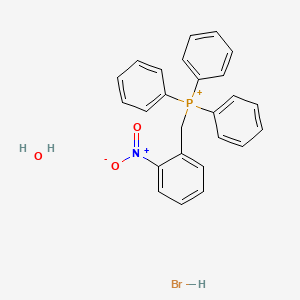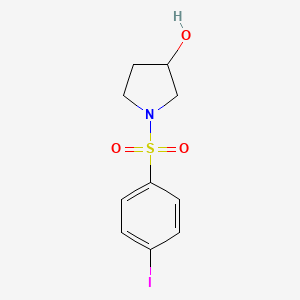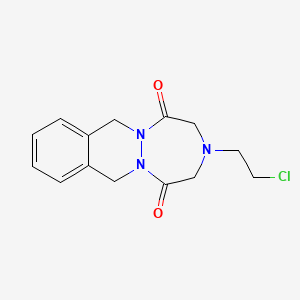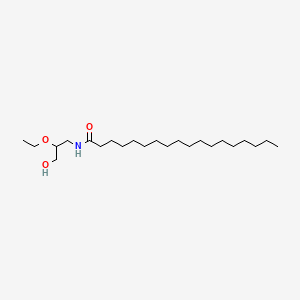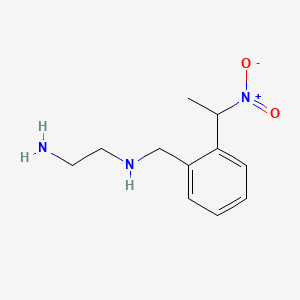![molecular formula C18H9BrN2 B12813149 8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
8-Bromo-acenaphtho[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-acenaphtho[1,2-b]quinoxaline is a brominated derivative of acenaphtho[1,2-b]quinoxaline, a polycyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-acenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphtho[1,2-b]quinoxaline. One common method is the electrophilic aromatic substitution reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-acenaphtho[1,2-b]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acenaphthoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-acenaphtho[1,2-b]quinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-acenaphtho[1,2-b]quinoxaline varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
Acenaphtho[1,2-b]quinoxaline: The parent compound without the bromine substitution.
8,11-Di(thienyl)-acenaphtho[1,2-b]quinoxaline: A derivative with thiophene groups.
9-Methyl-acenaphtho[1,2-b]quinoxaline: A methyl-substituted derivative.
Uniqueness
8-Bromo-acenaphtho[1,2-b]quinoxaline is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C18H9BrN2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
8-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-13-8-3-9-14-18(13)21-17-12-7-2-5-10-4-1-6-11(15(10)12)16(17)20-14/h1-9H |
InChI Key |
KMHGVXNZXRXUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C(=CC=C5)Br)N=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



